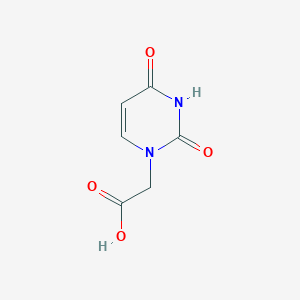

(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81466. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dioxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-2H,3H2,(H,10,11)(H,7,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNQFXDDQAEAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961451 | |

| Record name | (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4113-97-7 | |

| Record name | 4113-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as uracil-1-acetic acid, is a pyrimidine derivative that serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its structural motif is found in numerous therapeutic agents, highlighting its significance in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, including its chemical structure, and available data on its biological activities. Detailed experimental protocols for its synthesis and relevant biological assays are also presented to facilitate further research and application.

Physicochemical Properties

This compound is a solid compound at room temperature. Its core structure consists of a uracil ring N-substituted with an acetic acid moiety.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₄ | [1] |

| Molecular Weight | 170.12 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C6H6N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-2H,3H2,(H,10,11)(H,7,9,12) | |

| InChI Key | ZFNQFXDDQAEAFI-UHFFFAOYSA-N | |

| SMILES | OC(=O)CN1C=CC(=O)NC1=O | |

| CAS Number | 4113-97-7 | [1] |

Note: Quantitative data for pKa and solubility were not available in the public domain at the time of this report.

Synthesis

A common and efficient method for the synthesis of this compound involves the reaction of uracil with chloroacetic acid. This method is based on the alkylation of the nitrogen atom at position 1 of the uracil ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the N-alkylation of uracil derivatives.

Materials:

-

Uracil

-

Chloroacetic acid

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve uracil (1 equivalent) and potassium carbonate (2-3 equivalents) in a minimal amount of DMF.

-

Addition of Chloroacetic Acid: To the stirred suspension, add a solution of chloroacetic acid (1.1-1.5 equivalents) in DMF dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Remove the DMF from the filtrate under reduced pressure.

-

Precipitation: Dissolve the residue in water and acidify the solution with hydrochloric acid to a pH of 2-3. A precipitate of this compound should form.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol-water.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activities, particularly as antiviral and antitumor agents.[2][3][4][5] The uracil moiety is a key pharmacophore in many clinically used drugs.

Antiviral and Antitumor Activity of Derivatives

Derivatives of this compound have been synthesized and evaluated for their potential as antiviral and cytotoxic agents.[2][3][4][5] For instance, ester derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.[2][3][4] The mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes in nucleic acid synthesis or the induction of apoptosis.

Potential Role in Inflammatory Signaling

Uracil and its derivatives have been implicated in modulating inflammatory pathways. Specifically, uracil has been shown to exhibit an indirect antioxidant effect by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory response.[6] This effect is thought to be mediated through the downregulation of transcriptional factors such as NF-κB.[6][7] The acetic acid moiety may also contribute to anti-inflammatory effects, as acetate has been shown to reduce inflammatory signaling in microglia. While direct evidence for this compound is lacking, its structural components suggest a potential role in modulating inflammatory responses.

Caption: Postulated inhibitory effect of uracil derivatives on the NF-κB signaling pathway.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or its derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for a standard MTT cytotoxicity assay.

Antiviral Plaque Reduction Assay

This protocol provides a general framework for assessing the antiviral activity of a compound.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock of known titer

-

Complete cell culture medium

-

This compound or its derivatives

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

-

Virus Infection: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Treatment: During the adsorption period, prepare serial dilutions of the test compound in the overlay medium.

-

Overlay: After adsorption, remove the virus inoculum and add the compound-containing overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere until viral plaques are visible (typically 2-5 days).

-

Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet.

-

Plaque Counting: Wash the plates with water and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Conclusion

This compound is a valuable scaffold in medicinal chemistry. While its primary role is that of a synthetic intermediate, the biological activities of its derivatives underscore the importance of the uracil-1-acetic acid core. Further investigation into the physicochemical properties of the parent compound, such as its pKa and solubility, would be beneficial for optimizing reaction conditions and for the rational design of new derivatives. The potential for this class of compounds to modulate inflammatory pathways also warrants further exploration. The protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this compound and its analogs for various therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-wrinkle and anti-inflammatory effects of active garlic components and the inhibition of MMPs via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Uracil-1-Acetic Acid: A Technical Guide to its Chemical Structure, Analysis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of uracil-1-acetic acid, a molecule of significant interest in the development of novel therapeutics. While not extensively characterized as an independent entity, its role as a critical linker in the synthesis of complex drug conjugates has been established in recent scientific literature. This document details its chemical structure, methods of synthesis, and analytical techniques, with a focus on its application in creating potent anti-cancer agents.

Chemical Structure and Identification

Uracil-1-acetic acid is a derivative of the pyrimidine base uracil, where an acetic acid group is attached to the nitrogen at the first position (N1) of the uracil ring. This substitution provides a carboxylic acid functional group that is crucial for its role as a linker, enabling covalent bonding to other molecules.

Below is a diagram of the chemical structure of uracil-1-acetic acid.

An In-Depth Technical Guide to the Synthesis of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, commonly known as uracil-1-acetic acid or 1-carboxymethyluracil, is a key heterocyclic compound with significant applications in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a variety of derivatives exhibiting promising antiviral and antitumor activities. This technical guide provides a comprehensive overview of the primary synthetic routes to this important molecule. Detailed experimental protocols for the predominant methods—direct alkylation of uracil and the silylation-alkylation approach—are presented, supported by quantitative data to facilitate reproducibility. Furthermore, this document includes a comparative analysis of these synthetic strategies and outlines common purification techniques.

Introduction

Uracil-1-acetic acid is a derivative of uracil, a naturally occurring pyrimidine base found in ribonucleic acid (RNA). The introduction of an acetic acid moiety at the N1 position of the uracil ring provides a versatile handle for further chemical modifications. This has enabled the development of novel therapeutic agents where the uracil-1-acetic acid scaffold is conjugated to other pharmacophores to enhance their biological activity and pharmacokinetic properties. Notably, its derivatives have been investigated as inhibitors of key viral enzymes and as cytotoxic agents for cancer therapy.

The synthesis of uracil-1-acetic acid is, therefore, a critical first step in the development of these complex molecules. The selection of an appropriate synthetic strategy depends on factors such as desired yield, purity, scalability, and the availability of starting materials and reagents. This guide aims to provide researchers and drug development professionals with the detailed information necessary to make informed decisions and effectively implement the synthesis of this valuable compound.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the N1-alkylation of uracil. Two principal methods have been established:

-

Method 1: Direct Alkylation of Uracil. This approach involves the direct reaction of uracil with a haloacetic acid or its ester in the presence of a base. It is a straightforward method but can sometimes lead to a mixture of N1 and N3-alkylated products, requiring careful control of reaction conditions to achieve regioselectivity.

-

Method 2: Silylation-Alkylation of Uracil. To overcome the issue of regioselectivity, a two-step process involving the silylation of uracil followed by alkylation is often employed. The introduction of a bulky silyl group, typically trimethylsilyl (TMS), at the more reactive N1 and N3 positions temporarily protects them. Subsequent reaction with an alkylating agent preferentially occurs at the desired N1 position. The silyl groups are then easily removed during aqueous workup.

The following sections provide detailed experimental protocols and comparative data for these two synthetic routes.

Experimental Protocols

Method 1: Direct Alkylation of Uracil

This method involves the direct reaction of uracil with an alkylating agent such as ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Workflow for Direct Alkylation:

Caption: Workflow for the direct alkylation of uracil.

Experimental Procedure:

-

Alkylation Step:

-

To a stirred suspension of uracil (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq).

-

Add ethyl chloroacetate (1.1 - 1.5 eq) dropwise to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl (2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetate.

-

-

Hydrolysis Step:

-

Dissolve the crude ester in an aqueous solution of a base, such as sodium hydroxide (NaOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with a mineral acid, for instance, hydrochloric acid (HCl), to a pH of approximately 2-3.

-

The desired product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Method 2: Silylation-Alkylation of Uracil

This method offers improved regioselectivity for N1-alkylation by employing a silylating agent prior to the addition of the alkylating agent.

Workflow for Silylation-Alkylation:

Caption: Workflow for the silylation-alkylation of uracil.

Experimental Procedure:

-

Silylation Step:

-

Suspend uracil (1.0 eq) in hexamethyldisilazane (HMDS).

-

Add a catalytic amount of ammonium sulfate ((NH₄)₂SO₄).

-

Reflux the mixture until the solution becomes clear, indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.

-

Remove the excess HMDS under reduced pressure.

-

-

Alkylation and Hydrolysis:

-

Dissolve the resulting silylated uracil in an anhydrous aprotic solvent like acetonitrile.

-

Add ethyl bromoacetate (1.0 - 1.2 eq).

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture and evaporate the solvent.

-

The residue is then subjected to hydrolysis as described in Method 1 (Section 3.1, step 2) to yield the final product.

-

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method can significantly impact the outcome of the reaction. The following table summarizes key quantitative data for the two primary methods.

| Parameter | Method 1: Direct Alkylation | Method 2: Silylation-Alkylation |

| Starting Material | Uracil | Uracil |

| Key Reagents | Haloacetic acid ester, Base | Silylating agent, Alkylating agent |

| Regioselectivity | Moderate to good (N1 vs. N3) | High (Predominantly N1) |

| Reaction Steps | Typically 2 (Alkylation, Hydrolysis) | Typically 2 (Silylation/Alkylation, Hydrolysis) |

| Typical Yield | 50-70% | 70-90% |

| Reaction Conditions | Elevated temperatures | Reflux conditions |

| Advantages | Simpler procedure, fewer reagents | Higher regioselectivity and yield |

| Disadvantages | Potential for side products | Requires anhydrous conditions, more steps |

Purification

The crude this compound obtained from either synthetic route can be purified by recrystallization. A common solvent system for recrystallization is water or a mixture of ethanol and water.

General Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., boiling water).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot filtered to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified product under vacuum to a constant weight.

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the development of various therapeutic agents. This technical guide has provided a detailed overview of the two primary synthetic methodologies: direct alkylation and silylation-alkylation. The direct alkylation method offers simplicity, while the silylation-alkylation route provides superior regioselectivity and higher yields. The choice between these methods will depend on the specific requirements of the research or development program, including scale, purity specifications, and available resources. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development, enabling the efficient and reproducible synthesis of this important building block.

Uracil-1-acetic acid (CAS: 4113-97-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Uracil-1-acetic acid (CAS 4113-97-7), a pivotal molecule in the development of novel therapeutic agents. This document covers its physicochemical properties, synthesis, and its role as a scaffold in creating potent antitumor and antiviral compounds. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to support advanced research and development.

Chemical and Physical Properties

Uracil-1-acetic acid, with the molecular formula C₆H₆N₂O₄, is a derivative of the pyrimidine base uracil. Its fundamental properties are summarized below. While exhaustive experimental data for this specific compound is not widely published, the properties of the parent molecule, uracil, provide a strong basis for estimation.

| Property | Value | Source(s) |

| CAS Number | 4113-97-7 | |

| Molecular Formula | C₆H₆N₂O₄ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| Melting Point | 338-340 °C | [2] |

| Boiling Point | >300 °C (decomposes) (estimated) | [3] |

| Solubility | Soluble in hot water and alkaline solutions (e.g., aqueous ammonia); slightly soluble in cold water; insoluble in alcohol and ether. | [4] |

| pKa (acidic) | ~9.38 (estimated from uracil) | [5] |

| Appearance | White to slightly yellow crystalline powder. | [3] |

Synthesis of Uracil-1-acetic acid

Uracil-1-acetic acid can be synthesized through various methods. Below are two detailed protocols.

Experimental Protocol: Synthesis from Alkali Formyl Acetic Acid Ester and Thiourea

This method involves the reaction of an alkali formyl acetic acid ester with thiourea, followed by treatment with chloroacetic acid and subsequent acid-catalyzed cyclization and hydrolysis.[2]

Materials:

-

Sodium methanolate solution (30% in methanol)

-

Ethyl formate

-

Ethyl acetate

-

Thiourea

-

Chloroacetic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Preparation of Sodium Formyl Acetic Acid Ethyl Ester: In a suitable reaction vessel, add 180 g (1 mol) of a 30% sodium methanolate solution in methanol to a mixture of 74 g (1 mol) of ethyl formate and 88 g (1 mol) of ethyl acetate. Stir the mixture at 20-25 °C for 2 hours.

-

Reaction with Thiourea: Add 76 g (1 mol) of thiourea to the reaction mixture. Stir at 20-25 °C for an additional 2 hours.

-

Addition of Chloroacetic Acid: While maintaining the temperature at 20 °C with cooling, slowly add a solution of 47.3 g (0.5 mol) of chloroacetic acid in 75 ml of water.

-

First Reflux: Heat the mixture to reflux for 1 hour.

-

Acidification and Second Reflux: After cooling, acidify the mixture to pH 2 with concentrated hydrochloric acid. Heat the mixture to reflux for 3 hours.

-

Isolation and Purification: The product, Uracil-1-acetic acid, will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry at 120 °C in vacuo to yield the final product.

Experimental Protocol: Synthesis via Hydrolysis of Uracil-1-malonic acid diethyl ester

This method involves the alkylation of silylated uracil followed by hydrolysis.[6]

Materials:

-

Uracil

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

Bromo-malonic acid diethyl ester

-

Sodium hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

Procedure:

-

Silylation of Uracil: Reflux a mixture of uracil, a catalytic amount of ammonium sulfate, and an excess of hexamethyldisilazane (HMDS) until the solution becomes clear, indicating the formation of 2,4-bis(trimethylsilyl) uracil. Remove excess HMDS by distillation.

-

Alkylation: Add bromo-malonic acid diethyl ester to the silylated uracil and heat the mixture to initiate the alkylation reaction. Monitor the reaction by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, add a solution of sodium hydroxide (NaOH) and heat to hydrolyze the ester and malonic ester groups. The reaction conditions (concentration of NaOH and temperature) will determine the final product. To favor the formation of Uracil-1-acetic acid, use controlled hydrolysis conditions.

-

Acidification and Isolation: After hydrolysis, cool the reaction mixture and acidify with hydrochloric acid (HCl) to precipitate the Uracil-1-acetic acid. Filter the precipitate, wash with cold water, and dry to obtain the pure product.

Applications in Drug Development

Uracil-1-acetic acid serves as a crucial building block for the synthesis of derivatives with significant therapeutic potential, particularly in oncology and virology.

Antitumor Activity: Topoisomerase I Inhibition

Derivatives of Uracil-1-acetic acid, when esterified with camptothecin (CPT) and its analogues, have demonstrated potent antitumor activity.[7][8] These compounds act as inhibitors of Topoisomerase I (Topo I), a key enzyme in DNA replication and transcription.

Topo I inhibitors function by trapping the enzyme-DNA covalent complex, known as the cleavable complex. This prevents the re-ligation of the single-strand DNA break created by Topo I, leading to the accumulation of DNA damage. When a replication fork collides with this stabilized complex, it results in a double-strand break, which, if not repaired, triggers cell cycle arrest and ultimately apoptosis (programmed cell death).[7][8]

Numerous studies have reported that Uracil-1-acetic acid-camptothecin derivatives exhibit significant cytotoxicity against a range of human cancer cell lines. Often, their potency is comparable or superior to established anticancer drugs like topotecan (TPT) and camptothecin (CPT).[8][9][10]

| Derivative Class | Cell Lines Tested | Observed Activity (IC₅₀) | Reference(s) |

| Substituted Uracil-1'-(N)-acetic acid esters of CPTs | A549 (Lung), Bel7402 (Liver), BGC-823 (Gastric), HCT-8 (Colon), A2780 (Ovarian) | Comparable or superior to Camptothecin and Topotecan. | [8] |

| 5-Fluorouracil-1'-(N)-acetic acid ester of CPT (Compound 12) | A549, Bel7402, BGC-823, HCT-8, A2780 | Showed the best efficacy among the series tested. | [7][8] |

Selected derivatives have also shown promising results in animal models.

| Derivative | Mouse Model | Tumor Type | Observed Activity | Reference(s) |

| 5-Fluorouracil-1'-(N)-acetic acid ester of CPT (Compound 12) | Kunming mice (H22 xenograft) | Mouse Liver Carcinoma | Activity close to Paclitaxel and cyclophosphamide. | [7][8] |

| Nude mice (BGC-823 xenograft) | Human Gastric Carcinoma | Similar activity compared to irinotecan. | [7][8] | |

| Nude mice (Bel-7402 xenograft) | Human Hepatocarcinoma | Better activity than irinotecan. | [7][8] |

Antiviral Activity: Rigid Amphipathic Fusion Inhibition

Derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid have emerged as a class of broad-spectrum antivirals against enveloped viruses, such as the Tick-Borne Encephalitis Virus (TBEV).[11][12] These molecules are classified as Rigid Amphipathic Fusion Inhibitors (RAFIs).

The antiviral mechanism of these RAFIs is not directed at a specific viral protein but rather at the viral membrane. The perylene moiety of the molecule inserts into the lipid bilayer of the viral envelope. Upon exposure to light, the perylene acts as a photosensitizer, generating singlet oxygen (¹O₂). This highly reactive species oxidizes lipids within the viral membrane, altering its biophysical properties and inhibiting the membrane fusion process required for viral entry into the host cell.[11]

These compounds have shown remarkable potency against TBEV in cell culture assays.

| Derivative Class | Virus Strain | Cell Line | Observed Activity (EC₅₀) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference(s) |

| Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid | TBEV | PEK cells | 1-3 nM | Up to 50,000 | [11][12][13][14] |

| Alkyne precursor (Compound 7) | TBEV | PEK cells | Nanomolar range (most potent in series) | High | [11] |

Key Experimental Methodologies

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The crystals are solubilized, and the absorbance of the resulting solution is measured, typically at 570 nm.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Uracil-1-acetic acid derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37 °C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Antitumor Efficacy Study: Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of Uracil-1-acetic acid derivatives in a subcutaneous xenograft mouse model.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.

-

Tumor Cell Inoculation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice regularly. When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

-

Compound Administration:

-

Prepare the test compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

-

Administer the compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily, every other day) and dosage.

-

Administer the vehicle solution to the control group.

-

-

Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint and Analysis:

-

Continue the experiment for a set duration or until tumors in the control group reach a predetermined maximum size.

-

Euthanize the mice and excise the tumors.

-

Weigh the tumors and calculate the tumor growth inhibition (TGI) rate.

-

Tissues can be collected for further analysis (e.g., histology, Western blotting) to study the mechanism of action in vivo.

-

Conclusion

Uracil-1-acetic acid (CAS 4113-97-7) is a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as both antitumor and antiviral agents through distinct and potent mechanisms of action. The data presented in this guide, including synthetic protocols and methodologies for biological evaluation, underscores the importance of this compound in the ongoing search for novel therapeutics. Further exploration and optimization of Uracil-1-acetic acid-based structures are promising avenues for the development of next-generation drugs to combat cancer and viral infections.

References

- 1. scbt.com [scbt.com]

- 2. EP0071018B1 - Process for preparing 2,4-dihydroxypyrimidine (uracil) - Google Patents [patents.google.com]

- 3. Uracil CAS#: 66-22-8 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Uracil - Wikipedia [en.wikipedia.org]

- 6. Pyrimidine nucleoside analogues.X. 5-Substituted 1-(1,3-dihydroxypropyl-2) uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

The Genesis of a Molecule: Unraveling the History and Discovery of Uracil-1-Acetic Acid

An In-depth Exploration for the Scientific Community

Uracil-1-acetic acid, a seemingly simple N1-substituted pyrimidine, holds a significant, albeit understated, position in the annals of chemical and biomedical research. While not a household name, this molecule has served as a crucial building block in the synthesis of a diverse array of compounds with significant therapeutic potential, particularly in the realms of antiviral and anticancer drug development. This technical guide delves into the discovery, historical synthesis, and evolving applications of Uracil-1-acetic acid, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its scientific journey.

From Obscurity to a Key Synthetic Intermediate: A Historical Timeline

The precise moment of the first synthesis of Uracil-1-acetic acid is not widely celebrated in chemical literature, suggesting a more gradual emergence as a compound of interest. However, early investigations into the modification of pyrimidine bases likely led to its creation. One of the earliest documented methods for the synthesis of Uracil-1-acetic acid dates back to the mid-20th century. A notable 1964 publication in the Russian journal "Zhurnal Obshchei Khimii" by Shvachkin and Azarova described a straightforward approach for its preparation.

Subsequent research further refined and expanded upon synthetic methodologies. A 1976 paper, for instance, detailed a method for producing Uracil-1-acetic acid through the hydrolysis of uracil-1-malonic acid diethyl ester. These early synthetic efforts laid the groundwork for its availability to the broader scientific community, paving the way for its use in more complex chemical syntheses.

While its initial discovery may have been a matter of chemical curiosity, the true value of Uracil-1-acetic acid became apparent as the field of medicinal chemistry advanced. Researchers began to recognize its utility as a versatile scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid functional group at the N1 position provides a convenient handle for chemical modification, allowing for the attachment of various other molecules to create derivatives with tailored biological activities.

Synthesis Methodologies: From Early Approaches to Modern Techniques

The synthesis of Uracil-1-acetic acid has evolved over the decades, with various methods being developed to improve yield, purity, and scalability. Below are detailed protocols for key synthetic approaches.

Table 1: Key Synthetic Protocols for Uracil-1-acetic acid

| Method | Reactants | Reagents & Conditions | Description |

| Direct Alkylation (Shvachkin & Azarova, 1964) | Uracil, Chloroacetic acid | Base (e.g., Sodium ethoxide) in a suitable solvent (e.g., Ethanol), followed by acidification. | This is one of the earliest described methods, involving the direct N-alkylation of uracil with a haloacetic acid. The use of a strong base is crucial for the deprotonation of the uracil ring, facilitating the nucleophilic attack on the chloroacetic acid. |

| Hydrolysis of Diethyl Uracil-1-malonate (1976) | Diethyl uracil-1-malonate | Aqueous base (e.g., NaOH), followed by acidification. | This two-step approach involves the initial synthesis of the malonic ester derivative, which is then hydrolyzed to yield the desired acetic acid. This method can offer advantages in terms of purification and yield. |

Experimental Workflow: Direct Alkylation Method

The following diagram illustrates the general workflow for the synthesis of Uracil-1-acetic acid via the direct alkylation method.

Physicochemical Properties and Biological Significance

The primary biological significance of Uracil-1-acetic acid lies in its role as a precursor in drug development. There is currently no definitive evidence to suggest that Uracil-1-acetic acid occurs naturally in significant quantities or plays a direct role in major metabolic pathways. Its importance is derived from its synthetic utility.

Signaling Pathways and Drug Action: A Conceptual Framework

Derivatives of Uracil-1-acetic acid have been investigated for their potential to interfere with various biological pathways, particularly those involved in viral replication and cancer cell proliferation. The uracil moiety can act as a mimic for the natural nucleobase, while the attached side chains, introduced via the acetic acid group, can interact with specific enzyme active sites or other cellular targets.

The following diagram provides a conceptual illustration of how a hypothetical drug derived from Uracil-1-acetic acid might interfere with a viral replication pathway.

Conclusion and Future Directions

From its early, unheralded synthesis to its current status as a valuable tool in medicinal chemistry, Uracil-1-acetic acid exemplifies the often-unseen foundational work that underpins significant advancements in drug discovery. While the historical record of its initial discovery remains somewhat fragmented, its continued use in the development of novel antiviral and antitumor agents is a testament to its enduring utility. Future research will likely continue to leverage the chemical versatility of Uracil-1-acetic acid to create more potent and selective therapeutic compounds, further solidifying the legacy of this important, yet humble, molecule.

A Technical Guide to the Spectroscopic and Synthetic Aspects of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and relevant experimental protocols for (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as Uracil-1-acetic acid. This compound is a key heterocyclic molecule with potential applications in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a derivative of uracil, one of the four main nucleobases of RNA. An acetic acid moiety is attached at the N-1 position of the pyrimidine ring.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₄ |

| Molecular Weight | 170.12 g/mol |

| IUPAC Name | (2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid |

| CAS Number | 4113-97-7 |

| Canonical SMILES | C1=CN(C(=O)NC1=O)CC(=O)O |

| InChI Key | ZFNQFXDDQAEAFI-UHFFFAOYSA-N |

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this specific molecule, the following tables present predicted spectroscopic data. These predictions are based on computational models and provide expected values for key spectroscopic techniques.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11.0 - 12.0 | Singlet | -COOH |

| ~7.5 - 7.7 | Doublet | H-6 |

| ~5.6 - 5.8 | Doublet | H-5 |

| ~4.4 - 4.6 | Singlet | -CH₂- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~164 | C-4 (C=O) |

| ~151 | C-2 (C=O) |

| ~145 | C-6 |

| ~102 | C-5 |

| ~50 | -CH₂- |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3300 | N-H Stretch |

| 2800 - 3000 | O-H Stretch (Carboxylic Acid) |

| 1700 - 1750 | C=O Stretch (Carboxylic Acid) |

| 1650 - 1700 | C=O Stretch (Uracil Ring) |

| 1400 - 1450 | C-N Stretch |

| 1200 - 1300 | C-O Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 170.03 | [M]⁺ (Molecular Ion) |

| 125.03 | [M - COOH]⁺ |

| 112.02 | [Uracil]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: N-1 Alkylation of Uracil

This protocol describes a general method for the synthesis of this compound via the N-1 alkylation of uracil with a haloacetic acid.

Materials:

-

Uracil

-

Chloroacetic acid or Bromoacetic acid

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve uracil in DMF.

-

Addition of Base: Add an excess of potassium carbonate to the solution. The suspension is stirred vigorously.

-

Alkylation: Slowly add a solution of chloroacetic acid or bromoacetic acid in DMF to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 60-80 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash with DMF.

-

Solvent Removal: Remove the DMF from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidification: Acidify the aqueous layer with HCl to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum using a 400 or 500 MHz spectrometer.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using the same instrument.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in both positive and negative ion modes.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for Uracil-1-acetic acid.

Uracil-1-acetic acid molecular weight and formula

An In-depth Technical Guide on Uracil-Acetic Acid Derivatives

This guide provides an overview of the molecular characteristics of Uracil-Acetic Acid derivatives, with a focus on their molecular weight and chemical formula. It is intended for researchers, scientists, and professionals in drug development who require precise chemical information.

Understanding Uracil-Acetic Acid Nomenclature

The term "Uracil-1-acetic acid" is not a standard chemical identifier and can be ambiguous. It could refer to a salt or mixture of uracil and acetic acid, or it could denote a molecule where an acetic acid group is covalently bonded to the first nitrogen atom of the uracil ring. This guide will address the available data for closely related and clearly identified compounds: the mixture known as Uracil acetate and the isomer Uracil-4-acetic acid.

Data Presentation

The quantitative data for these compounds are summarized in the table below for straightforward comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Uracil acetate | C6H8N2O4 | 172.14[1] | A mixture or salt of Uracil and Acetic Acid.[1] |

| Uracil-4-acetic acid | C6H6N2O4 | 170.12[2][3] | An acetic acid group is attached to the 6th position of the uracil ring (also known as 6-Carboxymethyluracil).[2][4] |

Chemical Structures and Relationships

The relationship between the parent compound, Uracil, and its acetic acid derivatives is visualized in the following diagram.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of these specific compounds were not available in the initial data retrieval. Researchers interested in such methodologies are encouraged to consult chemical synthesis databases and peer-reviewed literature for specific procedural details.

References

An In-depth Technical Guide to the Solubility of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

Foreword: Understanding the Critical Role of Solubility

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its fate from the laboratory bench to clinical application. For (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as Uracil-1-acetic acid, a molecule of interest for its structural relation to endogenous nucleobases, understanding its behavior in various solvents is paramount. Poor aqueous solubility can severely limit bioavailability and lead to unreliable outcomes in biological assays, while a well-characterized solubility profile in organic solvents is essential for synthesis, purification, and formulation.[1] This guide provides a comprehensive framework for evaluating the solubility of Uracil-1-acetic acid, grounded in physicochemical principles and established experimental protocols.

Physicochemical Properties and Predicted Solubility Behavior

This compound is a derivative of uracil, a fundamental component of RNA.[2][3] The molecule incorporates the polar uracil ring system and a carboxylic acid moiety, which are the primary determinants of its solubility.

-

Structure:

-

Uracil Core: The pyrimidine ring contains two amide groups and two keto groups, making it capable of acting as both a hydrogen bond donor and acceptor.[3][4] This inherent polarity suggests an affinity for polar solvents.

-

Acetic Acid Side Chain: The addition of the carboxylic acid group (-COOH) at the N-1 position significantly influences solubility. This group is ionizable and a strong hydrogen bond donor, which is expected to enhance solubility in polar protic solvents, particularly at neutral to alkaline pH where the carboxylate anion is formed.

-

-

Predicted Solubility:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule is anticipated to have its highest solubility in these solvents due to strong hydrogen bonding interactions with both the uracil ring and the carboxylic acid. The solubility in water is expected to be pH-dependent, increasing significantly as the pH rises above the pKa of the carboxylic acid.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also predicted in these solvents. While they cannot donate hydrogen bonds, they are effective hydrogen bond acceptors and have high polarity, allowing them to solvate the molecule effectively. Uracil itself is known to be soluble in DMSO and DMF.[2]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected in nonpolar solvents due to the molecule's high polarity and inability to form favorable interactions with nonpolar solvent molecules.

-

Solubility Data of Structurally Related Compounds

While specific, comprehensive solubility data for this compound is not widely published, the data for its parent compound, uracil, provides a valuable baseline for estimation.

| Compound | Solvent | Solubility (approx.) | Temperature (°C) | Reference |

| Uracil | Water (cold) | Very slightly soluble | Ambient | [4] |

| Uracil | Water (hot) | More readily soluble | High | [4][5] |

| Uracil | PBS (pH 7.2) | 8 mg/mL | Ambient | [2] |

| Uracil | Ethanol | 0.8 mg/mL | Ambient | [2] |

| Uracil | DMSO | 50 mg/mL | Ambient | [2] |

| Uracil | Dimethylformamide (DMF) | 60 mg/mL | Ambient | [2] |

| Uracil | Ether | Insoluble | Ambient | [5] |

It is crucial to note that the acetic acid moiety of this compound will alter these values, likely increasing solubility in polar, aqueous, and alkaline solutions compared to uracil.

Experimental Determination of Solubility

A systematic approach to determining solubility is essential. Two common methods are recommended: thermodynamic and kinetic solubility assessment.[1]

Thermodynamic (Equilibrium) Solubility Protocol

This method measures the true equilibrium solubility of a compound and is the gold standard for formulation and development.[1]

Principle: An excess of the solid compound is equilibrated with the solvent over a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed vial. Ensure enough solid is present so that some remains undissolved at the end of the experiment.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle.[6] Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a calibration curve.

-

Reporting: The result is reported as the thermodynamic solubility in units such as mg/mL or µM.[1]

Workflow for Thermodynamic Solubility Determination

Caption: Thermodynamic Solubility Experimental Workflow.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

-

pH: The ionization state of the carboxylic acid group is pH-dependent. At pH values below its pKa, the group is protonated and neutral, while at pH values above the pKa, it is deprotonated and negatively charged. The charged species will have significantly higher aqueous solubility due to ion-dipole interactions with water.

-

Temperature: For most solids, solubility increases with temperature.[7] This is particularly true for compounds like uracil, which is more readily soluble in hot water.[4] This relationship can be leveraged during recrystallization for purification.

-

Solvent Polarity: As discussed, solubility will be highest in polar solvents that can engage in hydrogen bonding and decrease dramatically in nonpolar solvents.

-

Purity: The presence of impurities can affect the measured solubility. It is essential to use a highly purified sample for accurate measurements.[8]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.[10]

-

Handling: Avoid creating dust.[10] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.[11]

Conclusion

The solubility of this compound is a multifaceted property governed by its polar uracil core and ionizable acetic acid side chain. While extensive quantitative data is sparse, a strong theoretical basis predicts high solubility in polar protic and aprotic solvents, with a pronounced pH-dependency in aqueous media. By employing rigorous experimental protocols, such as the thermodynamic solubility method detailed herein, researchers can generate the precise data needed to advance their work in synthesis, formulation, and biological screening. This systematic approach ensures the generation of reliable and reproducible data, which is the bedrock of sound scientific and drug development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Uracil - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. creative-enzymes.com [creative-enzymes.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Unveiling Where Uracil Is Usually Found in Industrial Chemistry-pharma ingredients [hbgxchemical.com]

- 9. Uracil-4-acetic acid | C6H6N2O4 | CID 73271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biospectra.us [biospectra.us]

- 11. Uracil-4-acetic acid | 4628-39-1 | FU08315 | Biosynth [biosynth.com]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Uracil-1-Acetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning research applications of Uracil-1-acetic acid, a versatile scaffold molecule. While exhibiting limited intrinsic biological activity, its true potential is realized in its derivatives, which have demonstrated potent antiviral and antitumor properties. This document will serve as a comprehensive resource, detailing the synthesis, biological evaluation, and mechanisms of action of these promising compounds. We will delve into the quantitative data from key studies, provide structured experimental protocols, and visualize complex pathways and workflows to facilitate a deeper understanding and inspire further research and development in this exciting area.

Core Compound: Uracil-1-Acetic Acid

Uracil-1-acetic acid is a synthetic derivative of the naturally occurring pyrimidine base, uracil. Its primary role in medicinal chemistry is as a foundational building block for the synthesis of more complex and biologically active molecules. The acetic acid moiety at the N1 position of the uracil ring provides a convenient handle for chemical modification, allowing for the attachment of various functional groups and pharmacophores.

Antiviral Applications: Targeting Viral Entry

A significant area of research has focused on the development of Uracil-1-acetic acid derivatives as potent antiviral agents, particularly against enveloped viruses. A noteworthy class of these compounds are the ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid.

Mechanism of Action: Inhibition of Viral Fusion

These derivatives are classified as rigid amphipathic fusion inhibitors (RAFIs). The proposed mechanism of action involves the intercalation of the lipophilic perylene moiety into the lipid bilayer of the viral envelope. This disruption is believed to inhibit the conformational changes in viral glycoproteins that are necessary for the fusion of the viral and host cell membranes, thereby preventing viral entry and replication.

Caption: Proposed mechanism of viral fusion inhibition by Uracil-1-acetic acid derivatives.

Quantitative Antiviral Activity Data

The antiviral efficacy of various 5-(perylen-3-ylethynyl)uracil-1-acetic acid derivatives has been evaluated against a range of enveloped viruses. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from in vitro studies.[1][2]

| Compound ID | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| cm1pUY11 | Tick-borne Encephalitis Virus (TBEV) | PEK | 0.0013 ± 0.0003 | >50 | >38,461 |

| 9f | Tick-borne Encephalitis Virus (TBEV) | PEK | 0.0033 ± 0.0011 | >50 | >15,151 |

| cm1UY11 | Tick-borne Encephalitis Virus (TBEV) | PEK | 0.0018 ± 0.0004 | >50 | >27,777 |

| 3-methyl derivative | Yellow Fever Virus (YFV) | Plaque Reduction Assay | < 1.3 | Not Reported | Not Reported |

| 3-methyl derivative | Chikungunya Virus (CHIKV) | CPE Inhibition Test | < 3200 | Not Reported | Not Reported |

| 3-methyl derivative | SARS-CoV-2 | CPE Inhibition Test | < 51 | Not Reported | Not Reported |

| 3-methyl derivative | Influenza A Virus (IAV) | Virus Titer Reduction | < 2200 | Not Reported | Not Reported |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol outlines a general procedure for determining the antiviral activity of Uracil-1-acetic acid derivatives using a plaque reduction assay.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

96-well plates

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Virus stock of known titer (e.g., TBEV, YFV)

-

Uracil-1-acetic acid derivative compounds dissolved in DMSO

-

Carboxymethyl cellulose (CMC) overlay medium

-

Crystal violet staining solution

-

Formalin (10%)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.

-

Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50 plaque-forming units per well).

-

Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the diluted compounds to the respective wells.

-

Overlay: Add an overlay of 0.7% CMC in DMEM to each well.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours).

-

Fixation and Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control wells.

-

Data Analysis: Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Antitumor Applications: Targeting DNA Replication

Derivatives of Uracil-1-acetic acid have also been investigated for their potential as anticancer agents. A prominent strategy involves the esterification of substituted uracil-1'(N)-acetic acids with the hydroxyl group of camptothecin, a known topoisomerase I inhibitor.

Mechanism of Action: Topoisomerase I Inhibition

Camptothecin and its derivatives exert their cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. The drug binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strand. This leads to the accumulation of DNA single-strand breaks, which ultimately triggers apoptosis in rapidly dividing cancer cells.[3]

Caption: Mechanism of Topoisomerase I inhibition by Uracil-1-acetic acid-camptothecin esters.

Quantitative Antitumor Activity Data

The in vitro cytotoxicity of various substituted uracil-1'(N)-acetic acid esters of camptothecin has been assessed against a panel of human cancer cell lines. The following table presents the 50% inhibitory concentration (IC50) values.[4][5]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Compound 12 | A549 (Lung) | 0.04 ± 0.01 |

| Bel7402 (Liver) | 0.03 ± 0.01 | |

| BGC-823 (Gastric) | 0.05 ± 0.01 | |

| HCT-8 (Colon) | 0.06 ± 0.02 | |

| A2780 (Ovarian) | 0.02 ± 0.01 | |

| Compound 13 | A549 (Lung) | 0.05 ± 0.01 |

| Bel7402 (Liver) | 0.04 ± 0.01 | |

| BGC-823 (Gastric) | 0.06 ± 0.01 | |

| HCT-8 (Colon) | 0.07 ± 0.02 | |

| A2780 (Ovarian) | 0.03 ± 0.01 | |

| Topotecan (Control) | A549 (Lung) | 0.12 ± 0.03 |

| Bel7402 (Liver) | 0.09 ± 0.02 | |

| BGC-823 (Gastric) | 0.15 ± 0.04 | |

| HCT-8 (Colon) | 0.18 ± 0.05 | |

| A2780 (Ovarian) | 0.07 ± 0.02 | |

| Camptothecin (Control) | A549 (Lung) | 0.03 ± 0.01 |

| Bel7402 (Liver) | 0.02 ± 0.01 | |

| BGC-823 (Gastric) | 0.04 ± 0.01 | |

| HCT-8 (Colon) | 0.05 ± 0.01 | |

| A2780 (Ovarian) | 0.01 ± 0.00 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a general method for evaluating the in vitro cytotoxicity of Uracil-1-acetic acid derivatives using the MTT assay.

Materials:

-

Human cancer cell lines (e.g., A549, Bel7402)

-

96-well plates

-

RPMI-1640 medium supplemented with FBS and antibiotics

-

Uracil-1-acetic acid derivative compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Synthesis of Uracil-1-Acetic Acid Derivatives

The synthesis of the aforementioned antiviral and antitumor derivatives typically involves a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of these compounds.

Caption: Generalized synthesis workflow for Uracil-1-acetic acid derivatives.

Experimental Protocol: General Procedure for the Synthesis of Uracil-1'(N)-acetic acid Esters of Camptothecin

This protocol provides a general outline for the acylation method used to synthesize camptothecin esters.[4][5]

Materials:

-

Substituted Uracil-1'(N)-acetic acid

-

Camptothecin

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Silica gel for column chromatography

Procedure:

-

Reactant Dissolution: Dissolve the substituted Uracil-1'(N)-acetic acid and camptothecin in a mixture of anhydrous DCM and DMF.

-

Coupling Agent Addition: Add DCC and a catalytic amount of DMAP to the solution.

-

Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired ester.

-

Characterization: Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Future Directions and Conclusion

The research into Uracil-1-acetic acid and its derivatives has unveiled a promising avenue for the development of novel antiviral and antitumor agents. The versatility of the uracil scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

-

Exploring the therapeutic potential of the core Uracil-1-acetic acid molecule: While current research is focused on its derivatives, a deeper investigation into any intrinsic biological activities of the parent compound is warranted.

-

Expanding the library of derivatives: The synthesis and screening of a wider range of derivatives with diverse pharmacophores could lead to the discovery of compounds with improved efficacy, selectivity, and safety profiles.

-

Investigating mechanisms of resistance: As with any therapeutic agent, understanding potential mechanisms of resistance is crucial for long-term clinical success.

-

In vivo studies and clinical translation: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties, with the ultimate goal of clinical translation.

References

- 1. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(Perylen-3-ylethynyl)uracil as an antiviral scaffold: Potent suppression of enveloped virus reproduction by 3-methyl derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Uracil-1-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications of Uracil-1-acetic acid and its derivatives. The information is based on preclinical research and is intended for laboratory use only.

Overview and Potential Applications

Uracil-1-acetic acid is a versatile scaffold used in the synthesis of various biologically active compounds. Its derivatives have demonstrated significant potential in several therapeutic areas:

-

Anticancer Agents: Uracil-1-acetic acid is utilized to synthesize ester derivatives of camptothecins (CPTs), which are known topoisomerase I inhibitors. These derivatives often exhibit comparable or superior cytotoxicity against various cancer cell lines when compared to the parent compounds.[1][2][3]

-

Antiviral Compounds: Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid have shown potent antiviral activity, particularly against the tick-borne encephalitis virus (TBEV).[4][5][6] These compounds are thought to act as fusion inhibitors by targeting the viral envelope.[5]

-

Anti-inflammatory Properties: Uracil itself has been noted for its indirect antioxidant and anti-inflammatory effects by inhibiting the expression of COX-2 and iNOS and downregulating transcriptional factors like NF-κB.[7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various Uracil-1-acetic acid derivatives as reported in the literature.

Table 1: In Vitro Cytotoxicity of Uracil-1'-(N)-acetic Acid Esters of Camptothecins

| Compound/Ester | Cell Line | IC₅₀ (µM) | Parent Compound | Reference |

| 5 | A549, HCT-8, A2780 | Comparable to CPT | Camptothecin | [1][2] |

| 6 | A549, HCT-8, A2780 | Comparable to CPT | Camptothecin | [1][2] |

| 8 | A549, HCT-8, A2780 | Comparable to CPT | Camptothecin | [1][2] |

| 9 | H₂₂, BGC-823, Bel-7402 | Evaluated in vivo | Camptothecin | [3] |

| 10 | A549, HCT-8, A2780 | Comparable to CPT | Camptothecin | [1][2] |

| 11 | Bel7402 | Same as CPT | Camptothecin | [1][2] |

| 12 | H₂₂, BGC-823, Bel-7402 | Evaluated in vivo | Camptothecin | [3] |

| 13 | H₂₂, BGC-823, Bel-7402 | Evaluated in vivo | Camptothecin | [3] |

| 16 | H₂₂, BGC-823, Bel-7402 | Evaluated in vivo | Camptothecin | [3] |

CPT: Camptothecin Data is presented qualitatively as "comparable" or "same as" in the source material.

Table 2: Antiviral Activity of Ramified Derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid against TBEV

| Compound | EC₅₀ (nM) | Reference |

| Ramified Cluster 9f | 1-3 | [5] |

| Other Derivatives | 1-3 | [5] |

Experimental Protocols

General Synthesis of Uracil-1'-(N)-acetic Acid Esters of Camptothecins

This protocol describes a general acylation method for synthesizing Uracil-1'-(N)-acetic acid esters of camptothecins.

Materials:

-

Substituted Uracil-1'-(N)-acetic acid

-

20(S)-camptothecin (CPT)

-

Acylating agent (e.g., DCC/DMAP)

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

-

Stirring apparatus

-

Reaction vessel

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve the substituted Uracil-1'-(N)-acetic acid and 20(S)-camptothecin in the anhydrous solvent within the reaction vessel.

-

Add the acylating agent to the reaction mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (e.g., several hours to overnight).

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography to isolate the desired ester.

-

Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Synthesis of Ramified Derivatives via CuAAC Click Reaction

This protocol outlines the synthesis of ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4][8]

Materials:

-

Propargylamide of N3-Pom-protected 5-(perylen-3-ylethynyl)uracil acetic acid (alkyne precursor)

-

Pentaerythritol-based polyazides

-

Copper(I) catalyst (e.g., Copper(I) iodide)

-

Ligand (e.g., TBTA)

-

Solvent (e.g., DMF/water mixture)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the alkyne precursor and the polyazide in the solvent within the reaction vessel.

-

Add the copper(I) catalyst and the ligand to the reaction mixture.

-